molecular formula C19H21Cl2N3O2 B2801752 3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide CAS No. 1111610-87-7

3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide

Cat. No.: B2801752
CAS No.: 1111610-87-7
M. Wt: 394.3
InChI Key: QFBICTCOXFOAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. For “3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide”, the molecular formula is C15H14Cl2N2O2 and the molecular weight is 325.18986 .

Scientific Research Applications

Antitubercular Activity

Research by Asif (2014) explored derivatives structurally related to the target compound for their antitubercular activity against various strains of Mycobacterium, including M. tuberculosis and M. avium. Certain derivatives, especially those with halogenated modifications, showed significant activity, comparable to or surpassing known antitubercular agents like isoniazid (INH). This suggests the potential utility of such compounds in designing new antitubercular drugs (Asif, 2014).

Neuropharmacology

Veinberg et al. (2015) discussed the stereochemistry of phenylpiracetam and its derivatives, focusing on their central nervous system (CNS) activity. These compounds, including pyrrolidine-based structures, have shown promise in enhancing cognitive functions and mitigating cognitive impairments from various origins. This highlights the importance of stereochemistry in optimizing the biological properties of these molecules (Veinberg et al., 2015).

Chemistry of Pyridine and Benzthiazolyl Derivatives

Boča et al. (2011) reviewed the chemistry of compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine and related derivatives, focusing on their complex formation, spectroscopic properties, and biological activities. This work underscores the versatility of pyridine-based compounds in chemistry and biology, offering insights into potential research applications of structurally related compounds (Boča et al., 2011).

Pyrrolidine in Drug Discovery

Li Petri et al. (2021) provided an extensive review on the application of the pyrrolidine scaffold in drug discovery, illustrating its significance in developing compounds with diverse biological activities. The review emphasized the role of pyrrolidine and its derivatives in achieving target selectivity, highlighting the scaffold’s potential in generating novel biologically active compounds (Li Petri et al., 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the mechanism of action for “3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide” is not currently known .

Properties

IUPAC Name

3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2/c1-26-14-6-4-13(5-7-14)16(24-10-2-3-11-24)12-22-19(25)18-15(20)8-9-17(21)23-18/h4-9,16H,2-3,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBICTCOXFOAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=N2)Cl)Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.